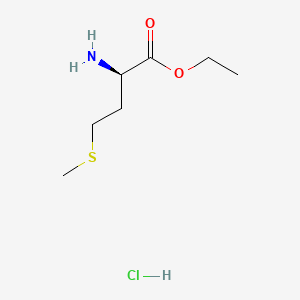

H-D-Met-oet hcl

説明

特性

IUPAC Name |

ethyl (2R)-2-amino-4-methylsulfanylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWCQEUBJAIORR-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCSC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to H-D-Met-OEt HCl: Properties, Applications, and Experimental Protocols

Introduction

H-D-Met-OEt HCl, or D-Methionine ethyl ester hydrochloride (CAS No. 7512-43-8), is a derivative of the essential amino acid D-methionine.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. As a key building block in specialized peptide synthesis, understanding the nuances of this compound is critical for its effective utilization. This guide moves beyond a simple recitation of facts to provide field-proven insights into its handling, analysis, and strategic implementation in research contexts.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its successful application in a laboratory setting. These properties dictate its storage, handling, and compatibility with various experimental conditions.

General Characteristics

This compound is typically supplied as a white to off-white solid or powder. Its hydrochloride salt form enhances its stability and solubility in polar solvents compared to its free amine counterpart.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7512-43-8 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂S | [1] |

| Molecular Weight | 213.72 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | Data not consistently available for D-isomer; DL-isomer melts at 81-83 °C | [2] |

Solubility Profile

The solubility of this compound is a critical factor in its application, particularly in solution-phase reactions and for the preparation of stock solutions for biological assays. As a hydrochloride salt of an amino acid ester, it exhibits high polarity due to the presence of the ammonium group and the chloride counter-ion.[3]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Rationale & Expert Insights |

| Water | Soluble | The ionic nature of the hydrochloride salt promotes high solubility in water. |

| Methanol | Soluble | As a polar protic solvent, methanol is effective at solvating the charged species. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of polar compounds. |

| Dichloromethane (DCM) | Sparingly Soluble/Insoluble | As a less polar solvent, DCM is generally not suitable for dissolving the salt form directly.[3] |

| Diethyl Ether | Insoluble | A non-polar solvent, often used as an anti-solvent to precipitate amino acid ester salts.[3] |

Expert Insight: For reactions requiring a less polar solvent like DCM, it is standard practice to convert the hydrochloride salt to its free amine form in situ. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to a suspension of the salt in the reaction solvent. The resulting trialkyammonium hydrochloride salt often precipitates and can sometimes be removed by filtration.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

-

Storage Conditions: It is recommended to store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable to minimize degradation.[2]

-

Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield D-methionine and ethanol. The rate of hydrolysis is generally slow under neutral conditions but is accelerated by the presence of acids or bases.[4][5]

-

Thermal Stability: While specific data for this compound is limited, studies on methionine and its derivatives indicate that thermal degradation can occur at elevated temperatures, potentially leading to the release of volatile sulfur compounds.[2][6][7]

Synthesis of this compound

The synthesis of amino acid esters is a fundamental transformation in organic chemistry, particularly for peptide synthesis. The primary challenge is the selective esterification of the carboxylic acid in the presence of a reactive amine group.

Fischer Esterification

A common and straightforward method for the synthesis of amino acid ester hydrochlorides is the Fischer esterification. This involves reacting the amino acid with an excess of the corresponding alcohol (in this case, ethanol) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride.

Sources

- 1. This compound CAS#: 7512-43-8 [m.chemicalbook.com]

- 2. race.elsevierpure.com [race.elsevierpure.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Methionine on the Thermal Degradation of N-(1-Deoxy-d-fructos-1-yl)-methionine Affecting Browning Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of D-Methionine Ethyl Ester Hydrochloride

This guide provides a comprehensive overview of the synthesis and purification of D-Methionine ethyl ester hydrochloride, a crucial derivative of the essential amino acid D-methionine. This compound serves as a valuable building block in pharmaceutical research and development, particularly in the synthesis of peptides and other complex organic molecules.[1][2] The protocols and methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not only procedural accuracy but also the underlying scientific principles that govern each step.

Introduction: The Significance of D-Methionine Ethyl Ester Hydrochloride

D-Methionine, a sulfur-containing essential amino acid, plays a vital role in various metabolic pathways.[3] Its ethyl ester hydrochloride derivative is of particular interest in synthetic chemistry due to the temporary protection of the carboxylic acid functionality. This protection strategy is fundamental in peptide synthesis, preventing the carboxylic acid from participating in unintended side reactions during amide bond formation. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it easier to handle and purify.

The chirality of the amino acid is a critical aspect, with the D-enantiomer often employed in the design of peptides that are more resistant to enzymatic degradation compared to their natural L-counterparts.[4] Therefore, maintaining the stereochemical integrity of the D-methionine core throughout the synthesis and purification process is of paramount importance.

Synthesis of D-Methionine Ethyl Ester Hydrochloride: A Mechanistic Approach

The most common and efficient method for the synthesis of amino acid ethyl esters is the Fischer-Speier esterification.[5][6] This acid-catalyzed reaction involves the treatment of the amino acid with an excess of ethanol in the presence of a strong acid catalyst. For the synthesis of D-Methionine ethyl ester hydrochloride, two primary catalyst systems are widely employed: ethanolic hydrogen chloride and thionyl chloride in ethanol.

Causality of Reagent Selection

-

Ethanol: Serves as both the reactant and the solvent, driving the equilibrium towards the ester product according to Le Chatelier's principle. Using absolute ethanol is crucial to minimize the presence of water, which can hydrolyze the ester product back to the carboxylic acid.

-

Acid Catalyst (HCl or SOCl₂): The amino acid exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group. The acid catalyst protonates the carboxylate group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The amino group is also protonated, preventing it from acting as a competing nucleophile.[7]

-

Ethanolic HCl: This is a straightforward method where dry hydrogen chloride gas is bubbled through ethanol. The in-situ generated acid protonates the carboxyl group.

-

Thionyl Chloride (SOCl₂): This reagent reacts with ethanol to generate hydrogen chloride and sulfur dioxide gas in situ.[8] This method is often preferred as it is convenient and the gaseous byproducts are easily removed from the reaction mixture.[9][10] The reaction with thionyl chloride should be performed with caution due to the evolution of corrosive gases.

-

Detailed Experimental Protocol (Thionyl Chloride Method)

This protocol is adapted from established procedures for amino acid esterification.[9][10]

Materials:

-

D-Methionine

-

Absolute Ethanol

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Diethyl Ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Methionine (1 equivalent) in absolute ethanol.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gases. This step must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol and unreacted thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude product, a viscous oil or solid, is then subjected to purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of D-Methionine ethyl ester hydrochloride.

Purification: Achieving High Purity for Research Applications

The crude product from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent. For applications in pharmaceutical and peptide synthesis, a high degree of purity is essential. Recrystallization is the most common and effective method for purifying amino acid ester hydrochlorides.[7][11]

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. The impurities should either be insoluble at high temperatures or highly soluble at low temperatures.

For D-Methionine ethyl ester hydrochloride, a common solvent system is a mixture of a polar solvent in which it is soluble (like ethanol or methanol) and a non-polar solvent in which it is insoluble (like diethyl ether or hexane).

Detailed Recrystallization Protocol

Materials:

-

Crude D-Methionine ethyl ester hydrochloride

-

Absolute Ethanol

-

Anhydrous Diethyl Ether

Procedure:

-

Dissolve the crude product in a minimal amount of warm absolute ethanol.

-

Once completely dissolved, slowly add anhydrous diethyl ether to the warm solution until a slight turbidity persists.

-

Cool the solution slowly to room temperature, and then in an ice bath or refrigerator (0-4 °C) to induce crystallization.[7]

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to obtain pure D-Methionine ethyl ester hydrochloride as a white to off-white powder.[1]

Purification and Analysis Workflow Diagram

Caption: Workflow for the purification and analysis of the final product.

Analytical Characterization and Quality Control

To ensure the identity, purity, and chiral integrity of the synthesized D-Methionine ethyl ester hydrochloride, a battery of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Results |

| Melting Point (MP) | Assess purity. A sharp melting point range close to the literature value indicates high purity. | 86-94 °C[2] |

| ¹H NMR Spectroscopy | Confirm the chemical structure and identify impurities. | Characteristic peaks for the ethyl ester group (triplet and quartet), the methine proton, the methylene protons adjacent to the sulfur, and the methyl group of the thioether.[12] |

| ¹³C NMR Spectroscopy | Further confirm the carbon skeleton of the molecule. | Resonances corresponding to the carbonyl carbon, the carbons of the ethyl group, and the carbons of the methionine backbone.[12] |

| Infrared (IR) Spectroscopy | Identify functional groups present in the molecule. | Characteristic absorption bands for the ester carbonyl (C=O) group (~1734 cm⁻¹), N-H stretching of the ammonium salt, and C-H bonds.[7] |

| High-Performance Liquid Chromatography (HPLC) | Determine chemical purity and enantiomeric purity (using a chiral column). | A single major peak indicating high chemical purity. Enantiomeric excess should be >98% for D-isomer.[1] |

| Optical Rotation | Confirm the stereochemistry of the compound. | A specific rotation value corresponding to the D-enantiomer. For D-Methionine ethyl ester hydrochloride, [α]D²⁰ is approximately -22 ± 2° (c=2% in EtOH).[2] |

Conclusion and Future Perspectives

The synthesis and purification of D-Methionine ethyl ester hydrochloride via Fischer esterification with thionyl chloride in ethanol is a robust and scalable method. Careful control of reaction conditions and a meticulous purification process are paramount to obtaining a high-purity product suitable for demanding applications in pharmaceutical and materials science research. Future research may focus on developing greener synthetic routes with milder conditions and exploring enzymatic methods for esterification to further enhance stereochemical control and reduce environmental impact.

References

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Mishra, P., et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society, 19(1). Retrieved January 16, 2026, from [Link]

- Method for producing amino acid ester hydrochloride. (2008). Google Patents.

- Method for producing amino acid ester hydrochloride. (2003). Google Patents.

-

The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives. (n.d.). DORAS | DCU Research Repository. Retrieved January 16, 2026, from [Link]

-

What is the alternate process for preparing ester hydrochloride? (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

-

How does this esterfication reaction proceed without side product resulting from reaction of amine with ? : r/chemhelp. (2021). Reddit. Retrieved January 16, 2026, from [Link]

-

Why is Fisher method preferred for the esterification of amino acids? : r/askscience. (2014). Reddit. Retrieved January 16, 2026, from [Link]

-

DL-Methionine. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]

-

The Fischer Esterification. (n.d.). Retrieved January 16, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

-

Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. (2015). PubMed. Retrieved January 16, 2026, from [Link]

-

Amino Acid-Protecting Groups. (2019). Chemical Reviews. Retrieved January 16, 2026, from [Link]

-

L-Methionine ethyl ester hydrochloride - Optional[Raman] - Spectrum. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

-

Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2020). PubMed Central. Retrieved January 16, 2026, from [Link]

-

The amino-acid methionine; constitution and synthesis. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

-

Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. (2020). ACS Omega. Retrieved January 16, 2026, from [Link]

-

Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

-

Chiral methionine oxidation reagents reveal stereospecific proteome modifications. (2020). American Chemical Society. Retrieved January 16, 2026, from [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Separation and Refining of Amino acids. (n.d.). Retrieved January 16, 2026, from [Link]

- Process for esterification of amino acids and peptides. (1998). Google Patents.

-

Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2021). MDPI. Retrieved January 16, 2026, from [Link]

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

-

L-amino acid ethyl ester hydrochlorides: Derivatives for qualitative organic analysis. (n.d.). Retrieved January 16, 2026, from [Link]

-

Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2021). European Union. Retrieved January 16, 2026, from [Link]

-

Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay. (1976). PubMed. Retrieved January 16, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reddit.com [reddit.com]

- 6. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. reddit.com [reddit.com]

- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 10. doras.dcu.ie [doras.dcu.ie]

- 11. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

H-D-Met-OEt HCl mechanism of action in biochemical pathways

An In-Depth Technical Guide to the Mechanism of Action of H-D-Met-OEt HCl in Biochemical Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (D-methionine ethyl ester hydrochloride) is a synthetic amino acid derivative with potential applications in biochemical research and therapeutics. Its structure, featuring a D-enantiomer of methionine and an ethyl ester moiety, dictates a unique metabolic pathway distinct from its naturally occurring L-isomer. This guide elucidates the mechanism of action of this compound, from cellular uptake and bioactivation to its integration into core metabolic pathways. We will detail the enzymatic cascade responsible for its conversion into biologically active L-methionine, its subsequent role in the methionine cycle and transsulfuration pathway, and the downstream impact on cellular redox homeostasis. This document provides field-proven experimental protocols, including stable isotope tracing, to validate this mechanism, offering a comprehensive resource for professionals in drug development and metabolic research.

Introduction: A Prodrug Approach to Modulating Methionine Metabolism

Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism. It is a fundamental building block for protein synthesis and, through its conversion to S-adenosylmethionine (SAM), serves as the principal methyl donor for a vast array of biological methylation reactions[1]. Furthermore, it is a precursor to cysteine, which is crucial for the synthesis of the master antioxidant, glutathione (GSH)[2][3].

While L-methionine is the biologically active isomer, the D-form and its derivatives represent valuable tools for research and potential therapeutic intervention. This compound is best understood as a prodrug of D-methionine. Its two key structural modifications—the ethyl ester group and the D-chiral center—govern its pharmacokinetics and mechanism of action.

-

Ethyl Ester (OEt): This modification increases the lipophilicity of the molecule compared to the parent amino acid, D-methionine. This is a common pharmaceutical strategy to enhance passage across cellular membranes, potentially increasing intracellular bioavailability.

-

D-Enantiomer (D-Met): Mammalian cells primarily utilize L-amino acids for protein synthesis. D-amino acids are metabolized by a distinct set of enzymes, offering a pathway that can be exploited for controlled delivery and conversion[4][5].

This guide will deconstruct the journey of this compound from a synthetic precursor to an active participant in fundamental biochemical pathways.

Cellular Uptake and Bioactivation: The Gateway to Metabolism

The first step in the mechanism of action is the entry of this compound into the cell and its conversion to the active metabolite, D-methionine.

2.1. Cellular Entry

The ethyl ester group renders this compound more lipid-soluble than D-methionine, facilitating its diffusion across the plasma membrane. While dedicated amino acid transporters exist, the enhanced lipophilicity of the ester form allows for a component of passive transport, bypassing potential saturation of transporter systems.

2.2. Intracellular Hydrolysis

Once inside the cell, the ethyl ester bond is rapidly cleaved by ubiquitous intracellular enzymes known as esterases . This hydrolysis reaction is the critical bioactivation step, releasing two products:

-

D-methionine: The core molecule that enters the metabolic cascade.

-

Ethanol: A byproduct metabolized by cellular processes.

This conversion is essential, as the downstream enzymes specifically recognize the free carboxyl group of D-methionine.

The Core Mechanism: Enzymatic Conversion of D-Methionine to L-Methionine

The central pillar of this compound's action is a highly efficient two-step enzymatic process that converts the "unnatural" D-isomer into the universally required L-isomer. This conversion primarily occurs in the liver and kidneys, where the necessary enzymes are highly expressed[5].

Step 1: Oxidative Deamination by D-Amino Acid Oxidase (DAO)

The free D-methionine is a substrate for the FAD-dependent peroxisomal enzyme, D-amino acid oxidase (DAO, EC 1.4.3.3) [6][7][8]. DAO catalyzes the oxidative deamination of D-methionine with absolute stereoselectivity, producing three products[7][9]:

-

α-keto-γ-methylthiobutyric acid (KMTB): The α-keto acid analog of methionine[10][11].

-

Ammonia (NH₃): Which can be subsequently detoxified via the urea cycle.

-

Hydrogen Peroxide (H₂O₂): A reactive oxygen species that is typically neutralized by peroxisomal catalase[9].

Step 2: Transamination of KMTB to L-Methionine

The KMTB generated in the first step is a crucial metabolic intermediate. It serves as a substrate for various aminotransferases (transaminases) . These enzymes transfer an amino group from a donor amino acid (e.g., glutamate or glutamine) to KMTB, yielding the final product: L-methionine [5][12]. This stereospecific conversion effectively salvages the carbon skeleton of D-methionine and transforms it into the biologically indispensable L-enantiomer.

The overall metabolic transformation is summarized in the diagram below.

Downstream Biochemical Effects: Fueling Critical Cellular Pools

By efficiently generating L-methionine, this compound serves as a precursor that feeds into two vital metabolic hubs: the methionine cycle and the transsulfuration pathway.

4.1. The Methionine Cycle and Methylation

The newly synthesized L-methionine is activated by ATP via the enzyme methionine adenosyltransferase (MAT) to form S-adenosylmethionine (SAM) [1]. SAM is the universal methyl group donor for countless reactions, including the methylation of DNA, RNA, histones, and other proteins, which are fundamental for epigenetic regulation, gene expression, and signal transduction[2][13]. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle as homocysteine is remethylated back to methionine[13][14].

4.2. The Transsulfuration Pathway and Antioxidant Defense

Homocysteine, an intermediate of the methionine cycle, can also be directed into the transsulfuration pathway[3]. In this pathway, homocysteine is irreversibly converted into cysteine. Cysteine is a key component for the synthesis of proteins and, most critically, is the rate-limiting precursor for the tripeptide glutathione (GSH) [2][14]. GSH is the most abundant endogenous antioxidant, essential for detoxifying reactive oxygen species (ROS), maintaining cellular redox balance, and protecting cells from oxidative damage[3]. By providing a source of L-methionine, this compound can bolster the cellular pool of GSH, enhancing antioxidant capacity.

Experimental Validation: A Guide to Mechanistic Investigation

The described mechanism of action can be rigorously validated using a series of established biochemical and analytical techniques. The trustworthiness of this model relies on a self-validating experimental system, where each step of the pathway is confirmed quantitatively. Stable isotope tracing is the gold standard for this purpose[15][16][17].

5.1. Protocol: Metabolic Fate Analysis using Stable Isotope Tracing

This protocol outlines a workflow to trace the metabolic fate of this compound through its conversion to L-methionine and incorporation into downstream metabolites like GSH. The core principle is to use a labeled version of the molecule (e.g., with ¹³C or ¹⁵N) and track the label's appearance in downstream compounds using Liquid Chromatography-Mass Spectrometry (LC-MS)[18][19].

Objective: To quantitatively track the conversion of H-D-[¹³C₅, ¹⁵N₁]-Met-OEt HCl into L-[¹³C₅, ¹⁵N₁]-Methionine, S-adenosyl-[¹³C₅, ¹⁵N₁]-methionine (SAM), and ¹³C₂-Glycyl-¹⁵N₁-Cysteinyl-Glutamate (GSH).

Materials:

-

H-D-[¹³C₅, ¹⁵N₁]-Met-OEt HCl (custom synthesis)

-

Cell culture model (e.g., HepG2 human liver cells)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic acid

-

Internal standards for quantification

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Methodology:

-

Cell Culture and Treatment:

-

Culture HepG2 cells to ~80% confluency.

-

Replace the standard medium with a medium containing a defined concentration of H-D-[¹³C₅, ¹⁵N₁]-Met-OEt HCl.

-

Incubate cells for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, aspirate the medium and wash cells twice with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile).

-

Inject the sample into the LC-MS/MS system.

-

Use an appropriate chromatography method (e.g., HILIC or reversed-phase) to separate the metabolites of interest.

-

Analyze the samples using a mass spectrometer set to detect the specific mass-to-charge ratios (m/z) of the unlabeled (endogenous) and labeled (tracer-derived) metabolites.

-

Data Analysis and Expected Results:

The analysis focuses on tracking the mass shift corresponding to the incorporated stable isotopes.

| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+6) | Expected Observation |

| D-Methionine | 149.05 | 155.07 | Rapid increase in M+6 peak after treatment. |

| L-Methionine | 149.05 | 155.07 | Time-dependent increase in M+6 peak, lagging behind D-Met. |

| SAM | 398.14 | 404.16 | Time-dependent increase in M+6 peak, appearing after L-Met. |

| GSH | 307.08 | 310.09 (from ¹³C₂, ¹⁵N₁-Cys) | Slower, time-dependent increase in labeled GSH isotopologues. |

A successful experiment will show a time-dependent flow of the isotope label from the parent compound into D-methionine, then into L-methionine, and subsequently into the SAM and GSH pools. This provides definitive, quantitative evidence for the entire proposed biochemical pathway.

Conclusion and Future Directions

The mechanism of action of this compound is a clear example of metabolic prodrug activation. By leveraging an ester moiety for enhanced cellular delivery and a specific enzymatic cascade (DAO and aminotransferases) for stereochemical conversion, it effectively supplies L-methionine to the cell. This, in turn, fuels the methionine cycle and the transsulfuration pathway, impacting cellular methylation potential and antioxidant capacity. The use of stable isotope tracing provides an unambiguous method to validate this pathway and quantify the metabolic flux through each step.

Future research should focus on the specific aminotransferases involved in the KMTB-to-L-methionine conversion and explore the therapeutic potential of this compound in conditions associated with oxidative stress or impaired methionine metabolism, where bolstering the GSH and SAM pools could be beneficial.

References

- Bi-cheng, L., et al. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Journal of Biotechnology.

-

Yuan, J., et al. (2012). Metabolomics and isotope tracing. PMC - PubMed Central. Available at: [Link]

-

Sasabe, J., et al. (2017). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Immunology. Available at: [Link]

-

Li, B., et al. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Applied Microbiology and Biotechnology. Available at: [Link]

-

Lewis-Sigler Institute. Metabolomics and Isotope Tracing. Princeton University. Available at: [Link]

-

Genchi, G. (2017). An overview on D-amino acids. Amino Acids. Available at: [Link]

-

Amerigo Scientific. Biochemical Pathways of S-adenosylmethionine. Available at: [Link]

-

Wikipedia. D-amino acid oxidase. Available at: [Link]

-

Ohnishi, K., et al. (2021). D-Amino acid metabolism in bacteria. The Journal of Biochemistry. Available at: [Link]

-

Agostini, M., et al. (2020). Pharmacokinetic properties of a novel formulation of S-adenosyl-L-methionine phytate. ResearchGate. Available at: [Link]

-

Tishkov, V.I., & Khoronenkova, S.V. (2005). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow). Available at: [Link]

-

Ohnishi, K., et al. (2021). D-Amino acid metabolism in bacteria. PubMed. Available at: [Link]

-

Chen, L., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. Available at: [Link]

-

Vazquez-Añon, M. (2017). Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. The Poultry Site. Available at: [Link]

-

Nagata, Y. (1995). What is the physiological function of D-Amino-acid oxidase? ResearchGate. Available at: [Link]

-

Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (2023). Metabolism of D-amino acids in the human body. Available at: [Link]

-

Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PubMed. Available at: [Link]

-

Medsimplified. (2023). Methionine, S-adenosyl methionine SAMe, and S-adenosyl homocysteine SAH molecules in the methionine. YouTube. Available at: [Link]

-

Fernandez-Checa, J.C., & Kaplowitz, N. (2014). Redox Control of Liver Function in Health and Disease. ResearchGate. Available at: [Link]

-

Chem-Impex. D-Methionine ethyl ester hydrochloride. Available at: [Link]

-

Chem-Impex. DL-methionine ethyl ester hydrochloride. Available at: [Link]

-

Gu, H., et al. (2016). Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains. NIH. Available at: [Link]

-

Gao, Y., et al. (2022). Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine. Computational and Structural Biotechnology Journal. Available at: [Link]

-

Wall, M.E., et al. (2003). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. PMC - NIH. Available at: [Link]

-

Liu, J.W., et al. (2014). One-Step Biosynthesis of α-Keto-γ-Methylthiobutyric Acid from L-Methionine by an Escherichia coli Whole-Cell Biocatalyst. NIH. Available at: [Link]

-

Taylor, D., et al. (2020). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. PMC - NIH. Available at: [Link]

-

Michal, A. (Ed.). (2014). Amino Acid Analysis: Methods and Protocols. ResearchGate. Available at: [Link]

-

Wikipedia. Methionine. Available at: [Link]

-

Elango, R., et al. (2007). Amino acid pharmacokinetics and safety assessment. PubMed. Available at: [Link]

-

An, P. (2018). Amino Acid Metabolism. PMC - PubMed Central. Available at: [Link]

-

Wikipedia. Abiogenesis. Available at: [Link]

-

Hodjat, M., et al. (2022). ROS Scavenging and Osteogenic Differentiation Potential of L-Methionine-Substituted Poly(Organophosphazene) Electrospun Fibers. ResearchGate. Available at: [Link]

-

Liu, J.W., et al. (2014). One-step biosynthesis of α-keto-γ-methylthiobutyric acid from L-methionine by an Escherichia coli whole-cell biocatalyst. PubMed. Available at: [Link]

-

Med Lectures Made Easy. (2021). Pharmacokinetics of local anesthetics. YouTube. Available at: [Link]

-

Cynober, L., et al. (2007). Pharmacokinetics of Arginine and Related Amino Acids. FAO AGRIS. Available at: [Link]

-

Toohey, J.I. (1983). Ketomethylthiobutyric acid formation from methylthioadenosine: a diffusion assay. PubMed. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for Methionine (HMDB0000696). Available at: [Link]

-

Stegink, L.D., et al. (1981). Repeated ingestion of aspartame-sweetened beverage: effect on plasma amino acid concentrations in normal adults. PubMed. Available at: [Link]

-

Aapptec Peptides. H-Glu(OEt)-OEt HCl [1118-89-4]. Available at: [Link]

Sources

- 1. Methionine - Wikipedia [en.wikipedia.org]

- 2. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview on D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. img.wattagnet.com [img.wattagnet.com]

- 6. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 51828-97-8: α-keto-γ-Methylthiobutyric acid [cymitquimica.com]

- 11. One-Step Biosynthesis of α-Keto-γ-Methylthiobutyric Acid from L-Methionine by an Escherichia coli Whole-Cell Biocatalyst Expressing an Engineered L-Amino Acid Deaminase from Proteus vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thepoultrysite.com [thepoultrysite.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lsi.princeton.edu [lsi.princeton.edu]

- 17. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]

- 18. Amino Acid Metabolism Analysis-Techniques, Workflow, and Applications - Creative Proteomics [creative-proteomics.com]

- 19. Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of H-D-Met-OEt HCl: A Technical Guide for Researchers

Introduction: Understanding H-D-Met-OEt HCl

D-Methionine ethyl ester hydrochloride (this compound) is a derivative of the essential amino acid D-methionine, a crucial building block in peptide synthesis and a valuable compound in pharmaceutical and nutritional research.[1] Its ethyl ester form can enhance bioavailability, making it a person of interest for various applications. However, like many amino acid derivatives, its utility in organic chemistry and drug development is fundamentally governed by its solubility in different organic solvents. As a hydrochloride salt, this compound presents as a polar, ionic compound, a characteristic that dictates its behavior in various solvent systems.[2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound. We will delve into the physicochemical principles that govern its solubility, present a qualitative solubility profile based on established chemical theories, and provide detailed, field-proven experimental protocols for determining quantitative solubility. This guide is designed to empower researchers to make informed decisions about solvent selection and to develop robust, self-validating experimental workflows.

I. The Physicochemical Bedrock of Solubility: Why "Like Dissolves Like" Matters

The solubility of a compound is not a random phenomenon; it is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a foundational principle, meaning polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4]

This compound is an ionic compound, existing as a positively charged D-methionine ethyl ester cation and a chloride anion. This ionic nature makes it highly polar. For dissolution to occur, the solvent molecules must overcome the strong electrostatic forces (lattice energy) holding the ions together in the solid crystal.[2][5]

Key Factors Influencing the Solubility of this compound:

-

Solvent Polarity and Dielectric Constant: Polar solvents possess molecules with significant dipole moments, allowing them to interact favorably with and stabilize the separated ions of an ionic solute.[5][6] The dielectric constant of a solvent is a measure of its ability to reduce the electrostatic force between charged particles.[4] Solvents with high dielectric constants are more effective at dissolving ionic compounds like this compound.

-

Hydrogen Bonding: The presence of the ammonium group (-NH3+) in this compound allows it to act as a hydrogen bond donor. Solvents that are hydrogen bond acceptors (containing electronegative atoms like oxygen or nitrogen with lone pairs) can form strong intermolecular interactions with the solute, promoting dissolution.[7] Polar protic solvents, such as alcohols, are particularly effective as they can act as both hydrogen bond donors and acceptors.[6][7]

-

The Common-Ion Effect: The solubility of an ionic compound can be significantly decreased by the presence of a common ion in the solvent.[8] For instance, attempting to dissolve this compound in a solvent that already contains a significant concentration of chloride ions will suppress its dissolution due to Le Chatelier's principle.[8][9] This is a critical consideration in buffered solutions or reaction mixtures containing other chloride salts.

II. Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, a qualitative profile can be reliably predicted based on the principles discussed above and data for analogous amino acid ester hydrochlorides.[2]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | High polarity and hydrogen bonding capability effectively solvate the ions. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in overall polarity. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | High dielectric constants and ability to act as hydrogen bond acceptors promote dissolution.[5] |

| Polar Aprotic (Moderate Polarity) | Acetone, Ethyl Acetate | Sparingly Soluble to Insoluble | Lower polarity and weaker hydrogen bond accepting capability compared to DMF or DMSO. |

| Non-Polar Halogenated | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | While having a dipole moment, DCM is a poor hydrogen bond acceptor and has a relatively low dielectric constant, making it a poor solvent for ionic salts.[2] |

| Non-Polar Aromatic | Toluene | Insoluble | Low polarity and inability to form significant favorable interactions with the ionic solute. |

| Non-Polar Aliphatic | Hexane, Diethyl Ether | Insoluble | Very low polarity and lack of hydrogen bonding potential result in negligible solubility.[2] |

III. Quantitative Solubility Determination: A Practical Workflow

For many research applications, a precise understanding of solubility is paramount. The following section provides a detailed, step-by-step protocol for the experimental determination of the thermodynamic solubility of this compound using the widely accepted shake-flask method.[10]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another validated analytical technique for quantification.

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker with precise temperature control set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound. A standard calibration curve must be prepared using solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

IV. Strategies for Enhancing Solubility in Less Polar Organic Solvents

For many synthetic applications, such as peptide coupling reactions, it is often necessary to dissolve amino acid derivatives in less polar solvents like dichloromethane (DCM).[2] As established, the hydrochloride salt of H-D-Met-OEt is sparingly soluble in such solvents. The most effective strategy to overcome this is to convert the hydrochloride salt to its free amine form in situ.

Protocol: In Situ Conversion to the Free Amine

Objective: To generate a solution of the more soluble free amine of D-methionine ethyl ester in a non-polar aprotic solvent.

Materials:

-

This compound

-

Anhydrous non-polar aprotic solvent (e.g., Dichloromethane)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Magnetic stirrer and stir bar

Workflow Diagram:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. peptide.com [peptide.com]

- 9. equationchemical.com [equationchemical.com]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

H-D-Met-OEt HCl in Proteomics: A Technical Guide to Novel Applications

Abstract

The field of proteomics is in a perpetual state of innovation, driven by the need for more sophisticated tools to unravel the complexities of the proteome. Chemical probes, in particular, have emerged as indispensable assets for interrogating protein function, structure, and dynamics. This technical guide delves into the untapped potential of H-D-Met-OEt HCl (D-Methionine ethyl ester hydrochloride), a molecule at the crossroads of several exciting avenues in proteomics research. While not a conventional proteomics reagent, its unique stereochemistry and chemical functionalities suggest novel applications in protein labeling, the study of D-amino acid biology, and the investigation of methionine-related cellular processes. This document provides a forward-looking exploration of these possibilities, complete with hypothetical experimental frameworks and technical considerations, for researchers, scientists, and drug development professionals seeking to push the boundaries of proteomic inquiry.

Deconstructing this compound: A Molecule of Untapped Potential

This compound is the hydrochloride salt of the ethyl ester of D-methionine. To appreciate its potential applications in proteomics, it is crucial to dissect its constituent parts:

-

The D-Stereoisomer: Proteins are canonically synthesized from L-amino acids. The presence of a D-amino acid in this compound is a key feature. D-amino acids are increasingly recognized for their roles in biological systems, from bacterial cell walls to neuropeptides and their association with aging and disease.[1][2] The D-configuration offers resistance to degradation by common proteases, a property that can be exploited in the design of stable chemical probes.[3]

-

The Methionine Side Chain: The thioether side chain of methionine is a unique functional group within the proteome. It is susceptible to oxidation, a critical post-translational modification involved in cellular signaling and oxidative stress.[4] This reactivity can also be harnessed for specific chemical modifications and bioconjugation.[5][6][7]

-

The Ethyl Ester: The carboxyl group of D-methionine is protected as an ethyl ester. In synthetic chemistry, esters serve as protecting groups that can be removed under specific conditions, typically basic hydrolysis.[8][9] This feature could be leveraged for controlled release or activation of the molecule within a biological system.

These three components, in concert, form a molecule with a unique profile that suggests several intriguing, albeit underexplored, applications in the realm of proteomics.

Potential Application I: A Novel Chemical Tag for Proteomic Analysis

The structure of this compound lends itself to development as a novel chemical tag for protein labeling and quantification, akin to established methods like ICAT (Isotope-Coded Affinity Tags).[10][11]

Rationale and Mechanism

A derivative of this compound could be synthesized to incorporate a reactive group that targets a specific amino acid side chain (e.g., a maleimide for cysteine or an NHS ester for lysine). Furthermore, stable isotope-labeled versions (e.g., with ¹³C or ²H) could be synthesized to enable quantitative mass spectrometry.

The proposed workflow would be as follows:

-

Protein Extraction and Labeling: Two protein samples (e.g., control and treated) are extracted. One is labeled with the "light" (unlabeled) version of the this compound-based tag, and the other with the "heavy" (isotope-labeled) version.

-

Sample Combination and Proteolysis: The labeled samples are combined and digested with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification and Identification: The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the light and heavy peptide pairs.

The D-methionine component would introduce a unique mass and fragmentation pattern, potentially aiding in the identification of labeled peptides. The resistance of the D-amino acid to proteases would ensure the tag remains intact during sample processing.

Hypothetical Experimental Protocol

Objective: To perform relative quantification of a proteome using a hypothetical this compound-based labeling reagent.

Materials:

-

This compound-NHS ester (light and heavy versions)

-

Protein samples (control and treated)

-

Lysis buffer (e.g., RIPA buffer)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer to extract proteins. Determine protein concentration using a standard assay (e.g., BCA).

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Labeling:

-

To the control sample, add the "light" this compound-NHS ester.

-

To the treated sample, add the "heavy" this compound-NHS ester.

-

Incubate to allow for complete labeling of primary amines (lysine side chains and N-termini).

-

-

Quenching and Pooling: Quench the labeling reaction and combine the two samples.

-

Proteolysis: Digest the combined protein sample with trypsin overnight.

-

Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

-

LC-MS/MS Analysis: Analyze the cleaned peptide sample by LC-MS/MS.

-

Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of proteins based on the peak areas of the light and heavy labeled peptide pairs.

Visualization of the Labeling Workflow

Caption: Hypothetical workflow for quantitative proteomics using a this compound-based labeling reagent.

Potential Application II: Probing D-Amino Acid Incorporation and Function

The study of D-amino acids in biological systems is a burgeoning field.[1][12][13][14] this compound can serve as a valuable tool to investigate the mechanisms of D-amino acid incorporation and their functional consequences.

Rationale and Mechanism

Fluorescently labeled D-amino acids have been successfully used to probe peptidoglycan synthesis in bacteria.[][16][17][18][19] Similarly, a fluorescently tagged version of this compound could be synthesized to visualize its incorporation into biological molecules. This could be particularly insightful for studying:

-

Bacterial Cell Wall Synthesis: Investigating the incorporation of D-methionine into the peptidoglycan of various bacterial species.

-

Non-ribosomal Peptide Synthesis: Many biologically active peptides containing D-amino acids are synthesized by non-ribosomal peptide synthetases (NRPSs). A labeled this compound could be used to study the substrate specificity of these enzymes.

-

D-Amino Acid Metabolism: Tracking the fate of D-methionine within a cell to identify enzymes involved in its metabolism.[2][20][21]

Hypothetical Experimental Protocol

Objective: To visualize the incorporation of D-methionine into bacterial cells.

Materials:

-

Fluorescently labeled this compound (e.g., with a TAMRA fluorophore)

-

Bacterial culture (e.g., E. coli)

-

Growth medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., paraformaldehyde)

-

Fluorescence microscope

Procedure:

-

Bacterial Culture: Grow bacteria to the desired optical density.

-

Labeling: Add the fluorescent this compound to the bacterial culture and incubate for a defined period.

-

Washing: Pellet the bacteria by centrifugation and wash with PBS to remove unincorporated probe.

-

Fixation: Fix the bacterial cells with paraformaldehyde.

-

Microscopy: Mount the fixed cells on a slide and visualize using a fluorescence microscope.

Visualization of D-Amino Acid Probing

Caption: Conceptual diagram of using fluorescent this compound to probe bacterial cell wall synthesis.

Potential Application III: Investigating Methionine-Specific Cellular Processes

The methionine side chain's susceptibility to oxidation makes it a key player in redox signaling and oxidative stress.[4] A modified this compound could be designed to study these processes.

Rationale and Mechanism

A version of this compound could be synthesized with a "clickable" handle (e.g., an alkyne or azide group). This would allow for its incorporation into proteins, followed by bio-orthogonal ligation to a reporter molecule (e.g., biotin for affinity purification or a fluorophore for visualization). This approach could be used to:

-

Identify Methionine-Interacting Proteins: By using the clickable this compound as bait, one could pull down proteins that bind to or metabolize D-methionine.

-

Study Methionine Oxidation: The probe could be used to investigate the conditions under which methionine residues become oxidized and to identify the enzymes responsible.

Hypothetical Experimental Protocol

Objective: To identify proteins that interact with D-methionine using a clickable probe.

Materials:

-

Clickable this compound (e.g., with an alkyne group)

-

Cell culture

-

Lysis buffer

-

Biotin-azide

-

Click chemistry reagents (e.g., copper(I) catalyst, ligand)

-

Streptavidin beads

-

Mass spectrometer

Procedure:

-

Cell Treatment: Treat cells with the clickable this compound.

-

Lysis: Lyse the cells to obtain a protein extract.

-

Click Reaction: Perform a click chemistry reaction to attach biotin-azide to the alkyne-modified proteins.

-

Affinity Purification: Use streptavidin beads to pull down the biotinylated proteins.

-

Elution and Digestion: Elute the bound proteins and digest them with trypsin.

-

Mass Spectrometry: Identify the proteins by mass spectrometry.

Visualization of Clickable Probe Workflow

Caption: Workflow for identifying D-methionine interacting proteins using a clickable this compound probe.

Technical Considerations and Future Perspectives

The proposed applications of this compound are currently hypothetical and would require significant research and development. Key considerations include:

-

Synthesis of Derivatives: The successful implementation of these applications hinges on the ability to synthesize the necessary derivatives of this compound (e.g., isotope-labeled, fluorescently tagged, clickable versions).

-

Biological Compatibility: The introduction of a D-amino acid and other modifications could affect the molecule's uptake and metabolism by cells.

-

Specificity and Off-Target Effects: It is crucial to validate the specificity of any developed probes to ensure they are interacting with the intended targets.

-

Mass Spectrometry Methods: The analysis of peptides containing D-amino acids can be challenging due to their isomeric nature with L-amino acids. Advanced techniques like ion mobility-mass spectrometry may be required for their differentiation.[12][22][23]

Future research should focus on the synthesis and validation of this compound-based probes. Such studies would not only expand the chemical proteomics toolkit but also provide deeper insights into the intriguing biology of D-amino acids and methionine.

Conclusion

This compound, while not a conventional proteomics reagent, possesses a unique combination of chemical features that suggest its potential as a versatile tool for proteomic inquiry. By leveraging its D-stereochemistry, the reactivity of its methionine side chain, and the modifiability of its ester group, researchers can envision the development of novel chemical probes for protein labeling, studying D-amino acid biology, and investigating methionine-specific cellular processes. The hypothetical applications and experimental frameworks presented in this guide are intended to inspire further research into this promising, yet underexplored, molecule. As the field of proteomics continues to evolve, the creative application of such unique chemical entities will be paramount in driving new discoveries.

References

-

Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. [Link]

-

A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. National Institutes of Health. [Link]

-

Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Taylor & Francis Online. [Link]

-

Labeling strategies in mass spectrometry-based protein quantitation. Royal Society of Chemistry. [Link]

-

Stable Isotope Labeling Strategies - UWPR. University of Washington. [Link]

-

Chemical tagging mass spectrometry: an approach for single-cell omics. National Institutes of Health. [Link]

-

A protein functionalization platform based on selective reactions at methionine residues. National Institutes of Health. [Link]

-

Distinguishing and quantifying peptides and proteins containing D-amino acids by tandem mass spectrometry. Semantic Scholar. [Link]

-

D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. [Link]

-

D-Amino acid - Wikipedia. Wikipedia. [Link]

-

d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry. [Link]

-

Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI. [Link]

-

Redox-based reagents for chemoselective methionine bioconjugation. PubMed Central. [Link]

-

Peptide synthesis - Acid group protection. Química Organica.org. [Link]

-

Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. National Institutes of Health. [Link]

-

Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. ACS Publications. [Link]

-

Whole proteome analysis of post-translational modifications: applications of mass-spectrometry for proteogenomic annotation. Semantic Scholar. [Link]

-

Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. Macmillan Group - Princeton University. [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

-

Distribution, industrial applications, and enzymatic synthesis of D-amino acids. ResearchGate. [Link]

-

d-Amino Acid Derivatives as in Situ Probes for Visualizing Bacterial Peptidoglycan Biosynthesis. Semantic Scholar. [Link]

-

Methionine selective bioconjugation reactions. ResearchGate. [Link]

-

Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]

-

Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. National Institutes of Health. [Link]

-

d-Amino Acid Derivatives as in Situ Probes for Visualizing Bacterial Peptidoglycan Biosynthesis. ACS Publications. [Link]

-

D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. MDPI. [Link]

-

Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry. [Link]

-

Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. ResearchGate. [Link]

-

Modifications of methionine residues and subsequent possible neutral losses: A-oxidation, B-alkylation with iodoacetamide. ResearchGate. [Link]

-

ptm: an R package for the study of methionine sulfoxidation and other posttranslational modifications. Oxford Academic. [Link]

-

New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers. [Link]

-

ptm: an R package for the study of methionine sulfoxidation and other posttranslational modifications. PubMed. [Link]

-

Proteomic analysis of post-translational modifications. Scilit. [Link]

-

Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. [Link]

-

Protecting group - Wikipedia. Wikipedia. [Link]

-

2899-36-7 | H-Met-Oet.HCl. Next Peptide. [Link]

Sources

- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Amino acid - Wikipedia [en.wikipedia.org]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A protein functionalization platform based on selective reactions at methionine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redox-based reagents for chemoselective methionine bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 10. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UWPR [proteomicsresource.washington.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 16. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. d-Amino Acid Derivatives as in Situ Probes for Visualizing Bacterial Peptidoglycan Biosynthesis. | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of H-D-Met-OEt HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Met-OEt HCl, or D-Methionine ethyl ester hydrochloride, is a crucial amino acid derivative utilized in pharmaceutical research and complex peptide synthesis. The inherent reactivity of its thioether side chain and the lability of its ethyl ester group present significant stability challenges. Mismanagement of this compound can lead to the generation of impurities that compromise experimental integrity, reduce synthesis yield, and introduce confounding variables into biological assays. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines its principal degradation pathways, and establishes evidence-based protocols for its optimal storage and handling. By synthesizing chemical principles with practical, field-proven methodologies, this document serves as an essential resource for ensuring the long-term integrity and reliability of this important chemical reagent.

Introduction: The Chemical and Functional Context of this compound

D-Methionine ethyl ester hydrochloride is a derivative of the essential amino acid D-methionine. The esterification of the carboxylic acid to an ethyl ester and the formation of a hydrochloride salt of the alpha-amino group serve two primary purposes:

-

Enhanced Solubility: The hydrochloride salt form significantly increases solubility in various solvents compared to the zwitterionic D-methionine.

-

Protecting Group: The ethyl ester serves as a temporary protecting group for the carboxylic acid, preventing its participation in unintended side reactions, particularly during peptide bond formation.

Its utility is most pronounced in solid-phase peptide synthesis (SPPS) and as a precursor in the development of pharmaceutical agents where the specific stereochemistry of the D-amino acid is required. The stability of this compound is paramount; its degradation not only depletes the primary reactant but also introduces degradation products that can interfere with subsequent reactions or biological evaluations.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for its proper handling.

| Property | Value | Source(s) |

| Chemical Name | D-Methionine ethyl ester hydrochloride | [1] |

| Synonyms | D-Met-OEt·HCl | [1] |

| CAS Number | 7512-43-8 | [1][2] |

| Molecular Formula | C₇H₁₅NO₂S·HCl | [1][3] |

| Molecular Weight | 213.72 g/mol | [2][4] |

| Appearance | White to off-white powder/solid | [1][3] |

| Melting Point | 86-94 °C | [1] |

| Storage Temperature | 0-8 °C Recommended | [1][3] |

Core Stability Challenges and Degradation Pathways

The molecular structure of this compound contains two primary points of vulnerability: the ethyl ester linkage and the thioether side chain. Degradation is primarily driven by hydrolysis and oxidation, with temperature and light acting as significant accelerating factors.

Hydrolysis of the Ethyl Ester

The most common degradation pathway is the hydrolysis of the ethyl ester bond, which reverts the compound to D-methionine hydrochloride.

-

Mechanism: This reaction is a nucleophilic acyl substitution where a water molecule attacks the electrophilic carbonyl carbon of the ester. The process is significantly catalyzed by both acid and base.[5] While the compound is a hydrochloride salt, creating an acidic microenvironment, the presence of atmospheric moisture is sufficient to initiate slow hydrolysis even in the solid state.

-

Kinetics: The rate of hydrolysis is highly dependent on pH when in solution. Basic conditions dramatically accelerate the process, as the hydroxide ion (OH⁻) is a much stronger nucleophile than water.[6][7] Studies on amino acid esters show that base-catalyzed hydrolysis can be orders of magnitude faster than hydrolysis of the free esters.[8]

-

Consequence: The primary degradant is D-methionine. While structurally similar, its free carboxylic acid can lead to undesired side reactions in peptide synthesis protocols designed for the esterified version.

Oxidation of the Thioether Side Chain

The sulfur atom in the methionine side chain is highly susceptible to oxidation by atmospheric oxygen and other oxidizing agents.[9][10]

-

Mechanism: Reactive oxygen species (ROS) readily attack the electron-rich sulfur atom.[9] This is a stepwise process:

-

Methionine Sulfoxide Formation: The initial, and most common, oxidation product is D-methionine sulfoxide ethyl ester HCl. This reaction introduces a new chiral center at the sulfur atom, resulting in a mixture of diastereomers.

-

Methionine Sulfone Formation: Under stronger oxidizing conditions or prolonged exposure, the sulfoxide can be further oxidized to the corresponding sulfone.[9] This oxidation to the sulfone is generally considered irreversible under physiological conditions.[9]

-

-

Catalysts: The presence of trace metal ions can catalyze the oxidation of methionine residues.[9]

-

Consequence: Oxidation alters the polarity, size, and hydrogen bonding capacity of the side chain.[11] This can dramatically impact the compound's role in subsequent chemical reactions and, if incorporated into a peptide, can alter the peptide's conformation and biological activity.[11]

Thermal Degradation

Elevated temperatures can accelerate both hydrolysis and oxidation. Furthermore, intense heat can induce more complex degradation pathways.

-

Mechanism: At high temperatures (e.g., >270 °C), methionine itself can undergo decarboxylation and deamination, leading to the formation of volatile compounds like methional and various amines and mercaptans.[12] While such extreme temperatures are unlikely during storage, this highlights the compound's inherent thermal lability. Even modest increases in temperature above the recommended storage conditions can provide the activation energy needed to speed up the primary degradation reactions.[13][14]

The primary degradation pathways are visualized below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 7512-43-8 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2899-36-7 | H-Met-Oet.HCl | Next Peptide [nextpeptide.com]

- 5. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. connectsci.au [connectsci.au]

- 7. connectsci.au [connectsci.au]

- 8. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methionine Oxidation Perturbs the Structural Core of the Prion Protein and Suggests a Generic Misfolding Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]

- 13. Unraveling the thermal decomposition and chemical ionization of methionine using ion mobility spectrometry and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Methionine on the Thermal Degradation of N-(1-Deoxy-d-fructos-1-yl)-methionine Affecting Browning Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of H-D-Met-OEt HCl

This guide provides a detailed overview of the essential safety and handling precautions for H-D-Met-OEt HCl (D-Methionine ethyl ester hydrochloride). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of experimental work. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this guide logically infers safety protocols based on the chemical properties of its constituent parts—an amino acid ester and a hydrochloride salt—and data from closely related compounds.

Chemical Identification and Properties

This compound is the hydrochloride salt of the ethyl ester of D-methionine, an unnatural amino acid. Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Chemical Name | D-Methionine ethyl ester hydrochloride | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 7512-43-8 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂S | [1] |

| Molecular Weight | 213.72 g/mol | [1] |

| Physical State | Solid (presumed) | N/A |

| Storage Temperature | 2-8°C, Sealed in dry, Room Temperature | N/A |

Hazard Identification and Risk Assessment

A comprehensive risk assessment is paramount before handling any chemical. For this compound, the primary hazards stem from its acidic nature (due to the hydrochloride component) and the potential physiological effects of the amino acid ester.

The Rationale Behind Assumed Hazards

In the absence of specific toxicological data, we must operate under the precautionary principle. The hydrochloride salt will release hydrochloric acid upon dissolution in water, creating a corrosive and irritating solution.[2] Amino acid esters as a class can have varying toxicological profiles, with some exhibiting biological activity.[3][4]

The methionine component itself is susceptible to oxidation, which could alter its reactivity and biological effects.[5][6][7] While this is more of a concern for the stability and purity of the compound, the potential for unexpected reactions should be considered.

Risk Assessment Workflow